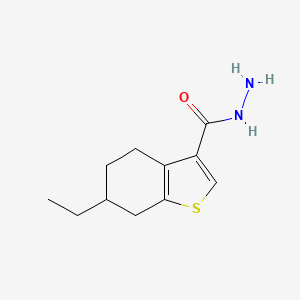

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Description

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide (CAS: 956576-48-0) is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl group at the 6-position and a carbohydrazide moiety at the 3-position. The compound’s structure combines a partially hydrogenated benzothiophene ring system with a hydrazide functional group, rendering it a versatile scaffold for pharmacological and coordination chemistry applications. Its synthesis typically involves condensation reactions of hydrazine derivatives with appropriate carbonyl precursors, as exemplified in related compounds .

Properties

IUPAC Name |

6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-7-3-4-8-9(11(14)13-12)6-15-10(8)5-7/h6-7H,2-5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYUHNSKVLQILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152936 | |

| Record name | 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-48-0 | |

| Record name | 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the benzothiophene core. This intermediate is then subjected to hydrazinolysis to introduce the carbohydrazide group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to other functional groups.

Substitution: The ethyl group and other positions on the benzothiophene ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products can include amines or other reduced forms of the carbohydrazide group.

Substitution: Various substituted benzothiophene derivatives can be formed.

Scientific Research Applications

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets due to its unique structure. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene core may also interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Substituent Position and Size

- 6-Ethyl vs. 6-tert-Butyl: The tert-butyl analog (CAS: 438225-96-8) exhibits increased steric bulk at the 6-position, leading to a higher molecular weight (252.38 g/mol vs. 239.33 g/mol for the ethyl derivative).

- Carbohydrazide vs. Carbonitrile: Replacing the carbohydrazide group with a cyano moiety (as in 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, C₁₁H₁₄N₂S) introduces an electron-withdrawing group, altering electronic properties and reactivity. The cyano derivative has a lower molecular weight (206.31 g/mol) and distinct spectroscopic signatures, such as IR absorption near 2200 cm⁻¹ (C≡N stretch) .

Functional Group Variations

- Carbohydrazide vs. Carboxamide: The carboxamide derivative (e.g., 2-amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) replaces the hydrazide with an amide group.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Bulky substituents (e.g., tert-butyl) may reduce metabolic clearance by shielding reactive sites, as observed in pharmacokinetic studies of similar heterocycles .

Biological Activity

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉N₃O₂S

- Molecular Weight : 271.37 g/mol

- CAS Number : 76981-82-3

- LogP : 2.56 (indicating moderate lipophilicity)

Antimicrobial Activity

Research has indicated that 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. A notable experiment showed a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 50 | 75 |

This anti-inflammatory activity suggests potential therapeutic applications in inflammatory diseases .

The biological activity of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is believed to be mediated through its interaction with specific enzymes and receptors:

- Dihydrofolate Reductase Inhibition : The compound shows promising inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and some cancer cells. Inhibition of DHFR can disrupt folate metabolism, leading to cell death.

- Reactive Oxygen Species (ROS) Modulation : It has been observed that the compound can modulate ROS levels, which are implicated in various cellular signaling pathways and disease processes.

Case Studies

A recent study investigated the effects of this compound on colorectal cancer cells. The findings revealed:

- Cell Viability Reduction : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

These results indicate that the compound may possess anticancer properties that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.